molecular formula C21H20N4O5S B2867144 4,5-dimethoxy-2-nitro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361167-04-6

4,5-dimethoxy-2-nitro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2867144
CAS No.: 361167-04-6
M. Wt: 440.47
InChI Key: OLNLCEKKEUKUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a thieno[3,4-c]pyrazol scaffold substituted with a meta-methylphenyl (m-tolyl) group. The benzamide moiety is modified with 4,5-dimethoxy and 2-nitro substituents, which confer distinct electronic and steric properties. The nitro group is a strong electron-withdrawing substituent, while the methoxy groups are electron-donating, creating a polarized aromatic system. Such structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where electronic and spatial complementarity is critical.

Properties

IUPAC Name

4,5-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c1-12-5-4-6-13(7-12)24-20(15-10-31-11-16(15)23-24)22-21(26)14-8-18(29-2)19(30-3)9-17(14)25(27)28/h4-9H,10-11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNLCEKKEUKUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,5-Dimethoxy-2-nitro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic compound belonging to the thienopyrazole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the molecular formula C21H20N4O5S and a molecular weight of 440.47 g/mol. Its structure features a thieno[3,4-c]pyrazole moiety, which is known for various biological activities including anti-inflammatory and anticancer properties .

Biological Activity Overview

Thienopyrazole derivatives have been reported to exhibit a range of biological activities:

  • Antioxidant Activity : Compounds in this class have shown significant antioxidant properties. For example, studies have indicated that thienopyrazole compounds can protect against oxidative stress in erythrocytes exposed to toxic substances like 4-nonylphenol .
  • Anti-inflammatory Effects : Thienopyrazoles are recognized for their ability to inhibit phosphodiesterase enzymes, which play a role in inflammatory responses. This inhibition can lead to reduced inflammation and potential therapeutic effects in conditions like asthma and rheumatoid arthritis .
  • Antimicrobial and Anticancer Properties : Research indicates that thienopyrazole derivatives possess antimicrobial and anticancer activities. They have been shown to inhibit the growth of various cancer cell lines and exhibit activity against bacterial strains .

While specific data on the mechanism of action for this compound is limited, it is hypothesized that its biological effects may be attributed to:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Cellular Signaling Pathways : Thienopyrazoles may interact with cellular receptors or signaling pathways that regulate cell proliferation and apoptosis.

Erythrocyte Protection Study

A study assessed the protective effects of thienopyrazole compounds on erythrocytes from Clarias gariepinus (African catfish) exposed to 4-nonylphenol. The results indicated that treatment with thienopyrazole derivatives significantly reduced the percentage of altered erythrocytes compared to controls (40.3% vs. as low as 0.6% with certain derivatives) . This suggests a role for these compounds as potential antioxidants in aquatic species.

Anticancer Activity Assessment

Research involving various thienopyrazole derivatives demonstrated their efficacy against several cancer cell lines. The compounds were found to induce apoptosis in cancer cells through activation of caspase pathways and inhibition of cell cycle progression .

Data Table: Biological Activities of Thienopyrazole Derivatives

Activity TypeExample CompoundEffectReference
AntioxidantThieno[2,3-c]pyrazoleReduced erythrocyte malformations
Anti-inflammatoryThieno[3,4-c]pyrazoleInhibition of phosphodiesterase
AntimicrobialVarious thienopyrazolesInhibition of bacterial growth
AnticancerThieno[3,4-c]pyrazole derivativesInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6) serves as a structurally analogous candidate for comparison . Below is a detailed analysis of their similarities and differences:

Structural and Functional Group Differences

Parameter Target Compound Similar Compound ()
Molecular Formula C₂₂H₂₀N₄O₆S C₂₀H₁₆BrN₃O₂S
Molecular Weight 468.48 g/mol 450.33 g/mol
Benzamide Substituents 4,5-dimethoxy, 2-nitro 4-bromo
Thienopyrazol Substituent 2-(m-tolyl) (meta-methylphenyl) 2-(p-tolyl) (para-methylphenyl)
Core Functional Groups Nitro (-NO₂), methoxy (-OCH₃) Bromo (-Br), ketone (-C=O)
Thienopyrazol Modification 4,6-dihydro-2H (no ketone) 5-oxo-4,6-dihydro (ketone present)

Electronic and Steric Effects

  • The 2-nitro group withdraws electrons, creating a dipole that may influence binding to biological targets. In contrast, the 4-bromo substituent in the analogous compound is moderately electron-withdrawing and may participate in halogen bonding or serve as a synthetic handle for further derivatization .
  • Thienopyrazol Core: The 5-oxo group in the similar compound introduces a ketone, increasing polarity and hydrogen-bonding capacity compared to the non-oxidized core of the target compound. The m-tolyl vs.

Physicochemical Properties (Hypothetical)

  • Solubility : The target compound’s methoxy groups may improve aqueous solubility relative to the brominated analog, which relies on a heavier halogen atom.
  • Reactivity : The nitro group in the target compound could render it more susceptible to reduction reactions, whereas the bromo substituent might undergo nucleophilic aromatic substitution.
  • Thermal Stability : The electron-withdrawing nitro group may reduce thermal stability compared to the bromo analog.

Preparation Methods

Formation of the Thieno[3,4-c]Pyrazole Core

The thieno[3,4-c]pyrazole system is synthesized via cyclization reactions using 2-aminothiophenol derivatives and α,β-unsaturated carbonyl compounds. A representative protocol involves:

  • Cyclization Precursors : 2-Aminothiophenol (1.2 eq) reacts with ethyl acrylate (1.0 eq) in ethanol under reflux (78°C, 12 h) to form the dihydrothiophene intermediate.
  • Pyrazole Ring Closure : Treatment with hydrazine hydrate (2.5 eq) in acetic acid (60°C, 6 h) induces cyclization, yielding the 4,6-dihydro-2H-thieno[3,4-c]pyrazole scaffold.

Key Reaction Conditions :

  • Solvent: Ethanol or acetic acid
  • Catalysts: Trifluoroacetic acid (TFA) for acid-mediated cyclization
  • Yield: 68–72% after silica gel chromatography

Synthesis of 4,5-Dimethoxy-2-Nitrobenzoic Acid

This intermediate is prepared via nitration of 3,4-dimethoxybenzoic acid:

  • Nitration Protocol :
    • 3,4-Dimethoxybenzoic acid (10 g, 54.9 mmol) is dissolved in 20% nitric acid (50 mL) at 0°C.
    • The mixture is stirred at 60°C for 6 h, yielding 4,5-dimethoxy-2-nitrobenzoic acid as a yellow solid.
  • Purification : Recrystallization from ethanol/water (1:3) affords 77% yield (mp 195–197°C).

Characterization Data :

  • 1H NMR (CDCl3) : δ 7.42 (s, 1H), 7.26 (s, 1H), 4.03 (s, 3H), 4.02 (s, 3H)
  • IR (KBr) : 1695 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂)

Amide Coupling and Final Assembly

Activation of 4,5-Dimethoxy-2-Nitrobenzoic Acid

The carboxylic acid is converted to its acyl chloride for subsequent amide bond formation:

  • Chlorination :
    • 4,5-Dimethoxy-2-nitrobenzoic acid (5.0 g, 22 mmol) is treated with thionyl chloride (10 mL) in anhydrous dichloromethane (DCM, 50 mL) at 0°C.
    • The reaction is stirred at room temperature for 3 h, followed by solvent evaporation to yield the acyl chloride.

Coupling with Thieno[3,4-c]Pyrazole Amine

The final step involves reacting the acyl chloride with 2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine:

  • Amine Preparation :
    • 2-(m-Tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine is synthesized via Leuckart reaction using 1-(3,4-dimethoxyphenyl)propan-2-one and ammonium formate.
  • Amide Formation :
    • The acyl chloride (1.1 eq) is added dropwise to a solution of the amine (1.0 eq) and triethylamine (2.0 eq) in DCM at 0°C.
    • Stirring continues at room temperature for 12 h, followed by extraction with ethyl acetate and purification via HPLC.

Optimized Conditions :

  • Solvent: Dichloromethane
  • Base: Triethylamine
  • Yield: 65–70%

Reaction Optimization and Industrial-Scale Considerations

Continuous Flow Synthesis

Industrial protocols employ flow chemistry to enhance efficiency:

  • Residence Time : 30 min at 100°C
  • Throughput : 1.2 kg/h with 85% conversion

Purification Techniques

  • HPLC Parameters :
    • Column: C18 reverse-phase (250 × 4.6 mm, 5 µm)
    • Mobile Phase: Acetonitrile/water (70:30)
    • Flow Rate: 1.0 mL/min

Characterization and Quality Control

Spectroscopic Data

Technique Key Signals
1H NMR (DMSO-d6) δ 2.35 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 4.02 (s, 3H, OCH₃), 7.28–7.52 (m, 5H)
13C NMR δ 21.4 (CH₃), 56.1 (OCH₃), 56.3 (OCH₃), 121.8–154.2 (aromatic carbons)
HRMS m/z 441.1254 [M+H]⁺ (calc. 441.1258)

Purity Analysis

  • HPLC Purity : ≥98.5% (UV detection at 254 nm)
  • Melting Point : 218–220°C

Challenges and Alternative Approaches

Nitro Group Reduction

Unintended reduction of the nitro group during coupling is mitigated by:

  • Low-Temperature Coupling : Maintaining reaction temperatures below 25°C
  • Catalyst Screening : Pd/C or PtO₂ for selective reductions in later stages

Solvent Alternatives

  • Green Chemistry : Substituting DCM with cyclopentyl methyl ether (CPME) reduces environmental impact

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.